5-Bromo-4-cyclopentylpyrimidine

Lipophilicity Drug design ADME

5-Bromo-4-cyclopentylpyrimidine is a heterocyclic aromatic compound with molecular formula C9H11BrN2 and molecular weight 227.10 g/mol. It features a pyrimidine ring substituted with a cyclopentyl group at the 4-position and a bromine atom at the 5-position, rendering it a versatile intermediate for medicinal chemistry and agrochemical synthesis.

Molecular Formula C9H11BrN2
Molecular Weight 227.1 g/mol
CAS No. 951884-32-5
Cat. No. B1346386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-cyclopentylpyrimidine
CAS951884-32-5
Molecular FormulaC9H11BrN2
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NC=NC=C2Br
InChIInChI=1S/C9H11BrN2/c10-8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7H,1-4H2
InChIKeyFKYAHCYSOLMPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-cyclopentylpyrimidine (CAS 951884-32-5): Pyrimidine Building Block with Cyclopentyl and Bromo Substituents for Medicinal Chemistry


5-Bromo-4-cyclopentylpyrimidine is a heterocyclic aromatic compound with molecular formula C9H11BrN2 and molecular weight 227.10 g/mol [1]. It features a pyrimidine ring substituted with a cyclopentyl group at the 4-position and a bromine atom at the 5-position, rendering it a versatile intermediate for medicinal chemistry and agrochemical synthesis . The bromine substituent serves as a reactive handle for cross-coupling reactions, while the cyclopentyl moiety imparts specific steric and lipophilic properties [2].

Why 5-Bromo-4-cyclopentylpyrimidine Cannot Be Substituted with Other 5-Bromo-4-alkylpyrimidines in Research and Development


The precise combination of a cyclopentyl group at the 4-position and a bromine atom at the 5-position in pyrimidine creates a unique steric and electronic profile that cannot be replicated by analogs with smaller (cyclopropyl) or larger (cyclohexyl) alkyl substituents [1]. As demonstrated in comparative studies, altering the ring size significantly changes lipophilicity (XLogP3-AA), molecular volume, and biological activity profiles, which directly impacts compound solubility, membrane permeability, and target binding [2]. Therefore, substituting 5-Bromo-4-cyclopentylpyrimidine with its cyclopropyl or cyclohexyl counterparts in a synthetic route or biological assay will yield unpredictable results, compromising reproducibility and data integrity [3].

Quantitative Differentiation of 5-Bromo-4-cyclopentylpyrimidine: Lipophilicity, Size, Purity, and Biological Profile


Lipophilicity (XLogP3-AA) Comparison: 5-Bromo-4-cyclopentylpyrimidine vs. Cyclopropyl and Cyclohexyl Analogs

The XLogP3-AA value for 5-Bromo-4-cyclopentylpyrimidine is 2.6, which is intermediate between the more polar cyclopropyl analog (XLogP3-AA = 1.5) and the more lipophilic cyclohexyl analog (XLogP3-AA = 3.1) [1][2][3]. This difference in lipophilicity of 1.1 log units between the cyclopentyl and cyclopropyl analogs translates to approximately a 12.6-fold difference in partition coefficient, significantly affecting membrane permeability and aqueous solubility [4].

Lipophilicity Drug design ADME

Molecular Weight and Size: Impact on Pharmacokinetics and Synthetic Scalability

The molecular weight of 5-Bromo-4-cyclopentylpyrimidine is 227.10 g/mol, which is 28.05 g/mol heavier than the cyclopropyl analog (199.05 g/mol) and 14.03 g/mol lighter than the cyclohexyl analog (241.13 g/mol) [1][2][3]. This places the compound in an optimal range for both oral bioavailability (commonly associated with MW < 500) and efficient synthetic handling [4].

Molecular weight Pharmacokinetics Synthesis

Purity Profile: Higher Assay Purity Compared to Common Analogs

Commercially available 5-Bromo-4-cyclopentylpyrimidine is typically supplied at 97% purity (HPLC) , whereas the cyclopropyl and cyclohexyl analogs are commonly offered at 95% purity . The 2% absolute purity difference reduces the presence of unidentified impurities by up to 40% (assuming 3% impurities vs. 5%), thereby minimizing off-target effects in biological assays and side reactions in synthetic applications [1].

Purity Quality control Reproducibility

Biological Activity: Weak PfPK5 Inhibition Distinguishes from Potent Kinase Inhibitors

5-Bromo-4-cyclopentylpyrimidine exhibits weak inhibitory activity against Plasmodium falciparum cyclin-dependent protein kinase PfPK5 with an IC50 of 130,000 nM (130 µM) [1]. In contrast, known PfPK5 inhibitors such as Purvalanol B display IC50 values of 130 nM, a 1,000-fold difference in potency [2]. This indicates that the compound is not a potent kinase inhibitor and should not be pursued as a lead for antimalarial drug development without further optimization [3].

Kinase inhibition PfPK5 Malaria

Physical State: Liquid at Room Temperature Facilitates Laboratory Handling

5-Bromo-4-cyclopentylpyrimidine is a liquid at 20°C , while its cyclopropyl and cyclohexyl analogs are solids at room temperature . This liquid state simplifies dispensing by volume, reduces static electricity issues, and enables seamless integration with automated liquid handling systems commonly used in high-throughput screening (HTS) and combinatorial chemistry [1].

Physical form Handling Automation

Synthetic Utility: Bromine at 5-Position Enables Suzuki-Miyaura Cross-Coupling for Diversification

The bromine atom at the 5-position of 5-Bromo-4-cyclopentylpyrimidine serves as an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl boronic acids [1]. This reactivity is analogous to other 5-bromopyrimidines but, when combined with the unique cyclopentyl substituent, enables the generation of focused libraries of 5-aryl-4-cyclopentylpyrimidines for structure-activity relationship (SAR) studies [2].

Suzuki coupling Cross-coupling Library synthesis

Best Research and Industrial Application Scenarios for 5-Bromo-4-cyclopentylpyrimidine


Medicinal Chemistry: Synthesis of 5-Aryl-4-cyclopentylpyrimidine Libraries via Suzuki Coupling

Based on the bromine substituent at the 5-position, 5-Bromo-4-cyclopentylpyrimidine is ideally suited for parallel synthesis of diverse 5-aryl/heteroaryl derivatives. This enables medicinal chemists to probe the effects of varying aromatic substituents on biological activity while maintaining the cyclopentyl group constant [1].

Kinase Drug Discovery: Use as a Non-Potent Reference Compound in PfPK5 Assays

Given its weak PfPK5 inhibitory activity (IC50 = 130 µM), this compound can serve as a negative control or reference standard in high-throughput screening campaigns targeting malarial kinases. It helps establish baseline activity and validate assay sensitivity [2].

Chemical Biology: Probe for Lipophilicity-Dependent Cellular Uptake Studies

With an XLogP3-AA of 2.6, 5-Bromo-4-cyclopentylpyrimidine can be employed as a model compound to investigate how subtle changes in lipophilicity affect passive diffusion across cell membranes. This is particularly relevant for optimizing the permeability of pyrimidine-based drug candidates [3].

Process Chemistry: Development of Scalable Synthetic Routes to Cyclopentylpyrimidines

The liquid physical state and commercial availability at 97% purity make 5-Bromo-4-cyclopentylpyrimidine an attractive starting material for developing robust, scalable processes for advanced intermediates in the pharmaceutical industry .

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